Bisphosphonates (BPs) are a class of drugs that have been widely used to prevent bone resorption in various skeletal disorders. They have a high affinity for calcium and are known for their selective targeting of bone-resorbing osteoclasts. BPs can be categorized into two classes based on their intracellular mechanisms of action: simple BPs and nitrogen-containing BPs. The former induces osteoclast apoptosis through the conversion into toxic ATP analogues, while the latter inhibits FPP synthase, an enzyme in the mevalonate pathway, leading to the production of toxic metabolites and disruption of protein prenylation necessary for osteoclast function1.
BPIQ, a novel synthetic quinoline derivative, has shown promising results in the fight against cancer. Studies have demonstrated its efficacy in inhibiting the growth and inducing mitochondrial apoptosis in lung cancer cells both in vitro and in a zebrafish xenograft model. BPIQ's mechanism involves the induction of G2/M-phase arrest and apoptosis through the modulation of cell cycle and apoptotic proteins. Specifically, it down-regulates pro-survival proteins like XIAP and survivin while up-regulating pro-apoptotic proteins such as Bad and Bim3.
In the context of retinoblastoma, a common childhood intraocular malignant tumor, BPIQ has been found to significantly inhibit cell growth and induce apoptosis through the increase of intracellular reactive oxygen species (ROS) and DNA damage. The compound's ability to modulate ROS levels and DNA damage pathways suggests its potential as a chemotherapeutic or chemopreventive agent for retinoblastoma treatment4.
Furthermore, BPIQ has been investigated for its anti-proliferative effects on human hepatocellular carcinoma cells. It induces ER stress and apoptosis, down-regulating pro-survival proteins and modulating ER stress-related proteins such as GRP78, IRE1α, Chop, and calnexin. This indicates that BPIQ's anti-cancer effects may also involve the regulation of ER stress response, making it a candidate for further exploration in hepatocellular carcinoma therapy5.
While not directly related to BPIQ, research on black phosphorus (BP) has revealed its potential in biosensing applications. BP-based field-effect transistor (FET) biosensors have been developed using few-layer BP nanosheets. These biosensors demonstrate high sensitivity and selectivity towards biomolecules like human immunoglobulin G, showcasing the versatility of BP in the field of biosensing6.
Further Elucidating ErbB's Role: Future research could focus on identifying the specific ErbB receptor subtypes involved in bicarbonate reabsorption regulation and characterizing their downstream signaling pathways in greater detail [, ]. This could involve using genetic approaches to selectively knock down or overexpress specific ErbB receptors in kidney cells and examining the effects on bicarbonate transport in the presence and absence of BPIQ-I.
Exploring Therapeutic Potential: Given the role of ErbB receptors in various diseases, including cancer, further exploration of BPIQ-I's effects on other tissues and disease models could reveal novel therapeutic avenues [, ].
The synthesis of Bpiq-i involves several critical steps that begin with the formation of the quinoline core. The general procedure includes:
The detailed synthetic route can involve multiple steps and specific reaction conditions tailored to optimize yield and purity.
Bpiq-i features a complex molecular structure characterized by its quinazoline core. The structural formula can be represented as follows:
The molecular structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of Bpiq-i, providing detailed insights into its molecular configuration .
Bpiq-i participates in various chemical reactions primarily related to its role as a kinase inhibitor. Key reactions include:
These reactions underscore Bpiq-i's potential as a therapeutic agent in oncology.
The mechanism of action for Bpiq-i primarily revolves around its ability to inhibit the epidermal growth factor receptor's tyrosine kinase activity. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. Key points include:
This dual action contributes significantly to its efficacy as an anti-cancer agent.
Bpiq-i exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and therapeutic formulations .
Bpiq-i has significant potential applications, particularly in cancer therapy:
Ongoing research aims to further elucidate its efficacy and safety profile in clinical settings, potentially leading to new treatment options for patients with resistant forms of cancer .
BPIQ-I possesses a defined molecular formula of C₁₆H₁₂BrN₅ and a molecular weight of 354.20 g/mol. Its systematic IUPAC name is 8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]quinazoline. This nomenclature precisely describes its core quinazoline ring system fused with an imidazole ring, substituted at the 8-position by a 3-bromoanilino group and at the 3-position by a methyl group. The compound is identified by the CAS Registry Number 174709-30-9. Its canonical SMILES representation is CN1C=NC2=CC3=C(NC4=CC=CC(Br)=C4)N=CN=C3C=C21
, accurately capturing the connectivity and stereochemistry essential for its biological activity.
Table 1: Fundamental Molecular Properties of BPIQ-I
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂BrN₅ |
Molecular Weight | 354.20 g/mol |
CAS Registry Number | 174709-30-9 |
IUPAC Name | 8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]quinazoline |
Canonical SMILES | CN1C=NC2=CC3=C(NC4=CC=CC(Br)=C4)N=CN=C3C=C21 |
The inhibitory potency of BPIQ-I stems from synergistic interactions mediated by its distinct pharmacophoric elements:
Pharmacophore modeling, integrating both ligand-based and structure-based approaches, identifies BPIQ-I as presenting:
QSAR analyses of kinase inhibitors, like the extensive study on Aurora Kinase B inhibitors, underscore the significance of specific topological pharmacophore relationships relevant to BPIQ-I. Descriptors such as fsp3Csp2N5B
(frequency of sp²-N atoms 5 bonds from sp³-C) and da_lipo_5B
(lipophilic atoms near H-bond donor/acceptors) highlight the critical spatial arrangement of lipophilic and polar groups observed in BPIQ-I's structure [2]. The precise distance between the hydrogen-bond-donating anilino group and the lipophilic bromine atom is critical for optimal target engagement.
The development of EGFR TKIs marks a paradigm shift in targeted cancer therapy. First-generation agents (Gefitinib, Erlotinib) featured anilinoquinazoline cores, establishing the foundational pharmacophore: the quinazoline moiety binding the ATP site, the C4-anilino group occupying a hydrophobic pocket, and solubilizing side chains. While effective, limitations emerged with resistance mutations (notably T790M). Second-generation inhibitors (Afatinib, Dacomitinib) incorporated covalent-binding acrylamide groups targeting Cys 797, offering activity against resistant forms but with increased toxicity. Third-generation inhibitors (Osimertinib) combined mutant selectivity (T790M, L858R) with reduced wild-type EGFR inhibition to improve therapeutic index. Throughout this evolution, the quinazoline scaffold remained central, continuously optimized for potency, selectivity, and pharmacokinetics [9].
Table 2: Key Pharmacophoric Features in Quinazoline-Derived EGFR Inhibitors
Generation | Examples | Core Scaffold | Key Pharmacophoric Modifications | Primary Limitation Addressed |
---|---|---|---|---|
First | Gefitinib, Erlotinib | Anilinoquinazoline | Morpholino-/acrylamido- propoxy solubilizing chains | Sensitivity to activating mutations |
Second | Afatinib | Anilinoquinazoline | Covalent acrylamide warhead (Cys 797 binding) | T790M resistance |
Third | Osimertinib | Pyrimido-indole | Mutant-selective aniline (pyrimidine) + acrylamide | T790M resistance & wild-type toxicity |
BPIQ-I | PD 159121 | Imidazoquinazoline | 3-Bromoanilino + fused imidazole ring | Preclinical potency probe |
BPIQ-I emerged from systematic structure-activity relationship (SAR) explorations focused on the quinazoline scaffold. Its design specifically exploited key structural insights:
The primary objective behind BPIQ-I's synthesis was likely as a preclinical tool compound rather than a direct clinical candidate. It served to probe the SAR limits of the imidazoquinazoline scaffold and validate the importance of specific pharmacophore features (like the meta-halogenated aniline) for achieving high-affinity EGFR inhibition. Its characterized anti-proliferative effects in cell lines (e.g., EC₅₀ = 6.5 µM in SKOV-3 cells [3] [7]) provided proof-of-concept for the scaffold's biological activity. BPIQ-I exemplifies the application of structure-based pharmacophore modeling in kinase inhibitor design, where understanding the spatial and electronic requirements of the target binding site directly informs the introduction of specific functional groups and ring systems [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0